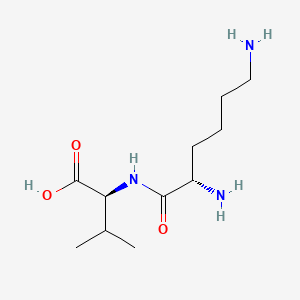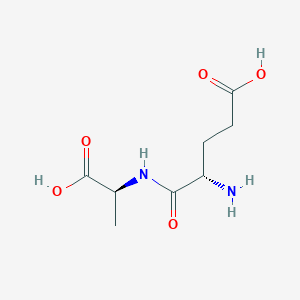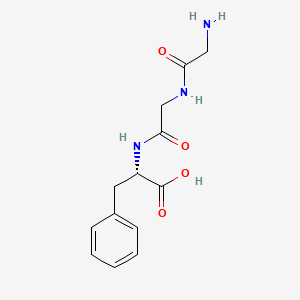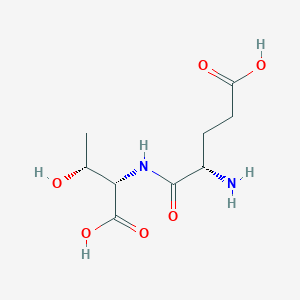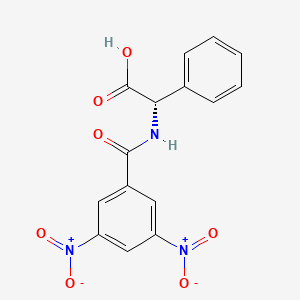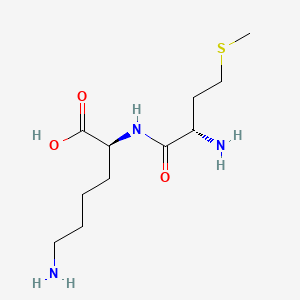
Methionyl-Lysine
概要
説明
Methionyl-Lysine is a dipeptide composed of the amino acids methionine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates on their way to specific amino acid degradation pathways .
準備方法
Synthetic Routes and Reaction Conditions: Methionyl-Lysine can be synthesized through peptide bond formation between methionine and lysine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out in a reaction mixture containing 30 mM HEPES (pH 7.4), 100 mM potassium acetate, 10 mM magnesium acetate, and 100 mM ATP to produce the methionine-charged initiator tRNA .
Industrial Production Methods: Industrial production of this compound involves large-scale recombinant protein production using gene or promoter transcriptional tools and human codons for high-efficiency protein expression .
化学反応の分析
Types of Reactions: Methionyl-Lysine undergoes various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: Methionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or methionine sulfoxide reductase.
Substitution: Strong nucleophiles such as cyanide ions.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
科学的研究の応用
Methionyl-Lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and degradation.
Biology: Plays a role in protein synthesis and degradation pathways.
Medicine: Investigated for its potential physiological and cell-signaling effects.
Industry: Utilized in the production of recombinant proteins and peptides
作用機序
Methionyl-Lysine exerts its effects through various mechanisms:
Protein Synthesis: Methionine is essential for the initiation of protein synthesis, and lysine is involved in the formation of peptide bonds.
Cell Signaling: this compound can act as a signaling molecule, influencing various cellular pathways.
Molecular Targets: Methionine and lysine residues in proteins can be targets for post-translational modifications, affecting protein function and stability
類似化合物との比較
Methionyl-Lysine can be compared with other dipeptides and amino acid derivatives:
Similar Compounds: Methionine, lysine, methionine sulfoxide, methionine sulfone.
Uniqueness: this compound is unique due to its combination of methionine and lysine, which allows it to participate in both sulfur-containing and basic amino acid-related pathways
Conclusion
This compound is a versatile dipeptide with significant roles in protein synthesis, cell signaling, and various biochemical pathways. Its unique combination of methionine and lysine makes it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTUWVJPCQPJEE-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426801 | |
| Record name | L-Lysine, L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-88-8 | |
| Record name | L-Lysine, L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






